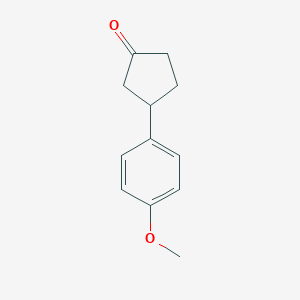

3-(4-Methoxyphenyl)cyclopentanone

概述

准备方法

合成路线和反应条件

纳曲酮-6-β-醇主要通过纳曲酮的肝脏代谢形成。 纳曲酮酮基的酶促还原导致形成6-β-纳曲酮醇 . 这个过程涉及肝脏二氢二醇脱氢酶 .

工业生产方法

纳曲酮-6-β-醇的工业生产通常涉及纳曲酮的合成,然后进行酶促还原。 该过程包括:

纳曲酮的合成: 纳曲酮通过一系列化学反应,从蒂巴因或奥利帕文开始合成。

化学反应分析

反应类型

纳曲酮-6-β-醇会发生各种化学反应,包括:

氧化: 它可以被氧化回纳曲酮。

还原: 纳曲酮中的酮基被还原成纳曲酮-6-β-醇。

取代: 它可以在羟基上发生取代反应。

常用试剂和条件

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 使用肝脏二氢二醇脱氢酶的酶促还原。

取代: 烷基卤化物等试剂可用于羟基上的取代反应。

形成的主要产物

氧化: 纳曲酮。

还原: 纳曲酮-6-β-醇。

取代: 根据所用试剂的不同,会形成各种取代衍生物。

科学研究应用

Medicinal Chemistry Applications

3-(4-Methoxyphenyl)cyclopentanone has garnered interest in medicinal chemistry due to its promising biological activities:

- Antitumor Properties : Research indicates that cyclopentanone derivatives exhibit inhibitory effects against cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. The methoxy substitution may enhance these effects by improving lipophilicity and bioavailability.

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications as antimicrobial agents .

Synthetic Applications

The compound is also valuable in synthetic organic chemistry:

- Building Block in Organic Synthesis : Its structure allows it to serve as a versatile building block for synthesizing more complex molecules. The ketone functional group facilitates various reactions, including alkylation and coupling reactions .

- Suzuki-Miyaura Coupling : this compound can be utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor efficacy of this compound derivatives against several cancer cell lines. Results indicated significant inhibition of cell proliferation in breast adenocarcinoma cells, with IC50 values comparable to established chemotherapeutic agents. This suggests that structural modifications could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of cyclopentanones were tested for antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited substantial antibacterial effects, particularly against Staphylococcus aureus. The study highlighted the importance of substituent effects on biological activity and suggested further exploration of these compounds as potential antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxyacetophenone | Aromatic ketone | Lacks cyclic structure; primarily used in fragrances. |

| 1-(4-Methoxyphenyl)-2-propanone | Simple ketone | More linear; used in organic synthesis. |

| 3-(3-Methoxyphenyl)cyclopentanone | Cyclopentanone derivative | Different substitution pattern; varied biological activity. |

This compound stands out due to its unique combination of cyclic structure and para-substituted methoxyphenyl group, which potentially enhances its reactivity compared to other similar compounds.

作用机制

纳曲酮-6-β-醇通过与阿片受体(特别是μ-阿片受体)以高亲和力结合来发挥其作用。 它作为一种中性拮抗剂,阻断激动剂和反向激动剂在受体上的作用 . 这种结合阻止了阿片类药物的欣快和镇痛作用,使其在治疗阿片类药物依赖症及相关疾病方面发挥作用 .

相似化合物的比较

类似化合物

纳曲酮: 纳曲酮-6-β-醇的母体化合物。

纳洛酮: 另一种阿片受体拮抗剂,具有类似的结构但药代动力学特性不同。

纳洛芬: 一种较旧的阿片受体拮抗剂,具有部分激动剂活性。

独特性

纳曲酮-6-β-醇的独特性在于它对μ-阿片受体的高选择性以及作为中性拮抗剂的能力 . 与纳曲酮(一种反向激动剂)不同,纳曲酮-6-β-醇不会降低μ-阿片受体的基础信号,因此降低了诱发阿片类药物戒断症状的可能性 .

生物活性

3-(4-Methoxyphenyl)cyclopentanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent, particularly in cancer treatment and other health conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a cyclopentanone ring substituted with a para-methoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is partly attributed to the inhibition of key signaling pathways such as AKT and STAT3, which are involved in cell proliferation and survival. A study indicated that derivatives incorporating the methoxyphenyl group exhibited enhanced cytotoxicity against gastric cancer cells, with IC50 values ranging from 17.26 to 58.12 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SGC-7901 (gastric) | 17.26 ± 1.08 |

| BGC-823 (gastric) | 58.12 ± 1.95 |

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

- Evaluation Method : The antioxidant capacity can be assessed using DPPH radical scavenging assays, where lower IC50 values indicate higher activity. Compounds similar in structure have shown promising results with IC50 values between 5.79 and 29.26 µM .

Leishmanicidal Activity

The compound's potential against infectious diseases has also been explored. Specifically, its leishmanicidal activity was evaluated against Leishmania mexicana.

- Findings : Compounds derived from cyclopentanones exhibited IC50 values below 1 µM against promastigotes of Leishmania, indicating potent leishmanicidal effects .

Study on Anticancer Properties

A significant study focused on the synthesis and evaluation of various derivatives of cyclopentanones, including those with methoxy substitutions. The findings revealed that specific modifications could enhance their anticancer efficacy significantly.

- Results : In vitro studies showed that certain derivatives led to over 70% inhibition in cell viability at concentrations around 100 µM across multiple cancer cell lines (RKO, A-549, MCF-7) .

Evaluation of Biological Activities

Another investigation assessed the broad biological activities of compounds with similar structures to this compound. This study included evaluations for cytotoxicity across different human tumor cell lines and normal cells.

属性

IUPAC Name |

3-(4-methoxyphenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVGGHJBRCDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555743 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116526-34-2 | |

| Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。